Ferric acetate, basic

Description

Nomenclature and Chemical Classification of Iron(III) Acetate (B1210297) Coordination Compounds

Basic ferric acetate is chemically known as bis(acetato-κO)hydroxyiron. drugfuture.com It is a salt composed of the cation [Fe₃(μ³-O)(OAc)₆(H₂O)₃]⁺ and an acetate anion, where OAc represents CH₃CO₂⁻. chemicalbook.com The iron atoms are in the +3 oxidation state. researchgate.net This compound is distinct from neutral ferric acetate, Fe(CH₃COO)₃.

The nomenclature of iron(III) acetate compounds can be complex due to the various forms they can take based on hydration and basicity. Basic ferric acetate is specifically characterized by the presence of a hydroxide (B78521) (OH) group along with acetate ligands. ontosight.ai This gives it a basic character, which is a key distinguishing feature. ontosight.ai

The structure of basic ferric acetate is notable for its trinuclear core. chemicalbook.comwikipedia.org The three iron centers are equivalent and octahedrally coordinated to six oxygen ligands, including a triply bridging oxide at the center of an equilateral triangle formed by the iron atoms. chemicalbook.comresearchgate.netwikipedia.org This structural arrangement was an early example of a molecular compound of iron featuring an oxide ligand. chemicalbook.comwikipedia.org The cation possesses an idealized D₃h symmetry. chemicalbook.comwikipedia.org

Historical Development of Chemical Investigations on Basic Ferric Acetate

The study of basic ferric acetate has a long history, with early work focusing on its synthesis and structural elucidation. The formation of a red-brown complex upon treating aqueous solutions of iron(III) sources with acetate salts has long been used as a qualitative test for the presence of ferric ions. chemicalbook.com

Initial investigations in the 20th century established the trinuclear nature of the compound. chemicalbook.comwikipedia.org A significant milestone in understanding its structure came in 1969 with the work of Anzenhofer and de Boer, who reported the synthesis and crystal structure of a complex containing the {Fe₃O(O₂C)₆} fragment. researchgate.net Their work confirmed the triangular arrangement of iron(III) atoms centered by an oxo group and bridged by acetate groups. researchgate.net

Historically, materials loosely described as basic iron acetates, prepared by heating iron, acetic acid, and air, have been used as dyes and mordants. chemicalbook.com In the 19th century, it was used to create sprinkled effects on leather. mfa.org

Contemporary Significance and Research Trajectories of Basic Ferric Acetate in Chemical Science

In modern chemical science, basic ferric acetate continues to be a subject of research interest due to its versatile properties and applications. Its primary uses are in the textile industry as a mordant for dyeing and printing, for weighting silk and felt, as a wood preservative, and in leather dyes. drugfuture.comchemicalbook.com

Current research is exploring its potential in new areas. For instance, it is being investigated as a catalyst in organic synthesis. evitachem.com The terminal aqua ligands on its trimetallic framework can be substituted with other ligands, opening up possibilities for creating new catalysts and materials. chemicalbook.com Reduction of the cation can produce a neutral mixed-valence derivative with one ferrous and two ferric centers, a property that is of interest in the study of electron transfer mechanisms. chemicalbook.comresearchgate.net

Furthermore, basic ferric acetate serves as a precursor for the synthesis of other iron compounds, including iron metal-organic frameworks (MOFs). researchgate.net The study of its reactivity, such as its hydrolysis in aqueous solutions to form iron hydroxides and its role as an oxidizing agent in organic reactions, remains an active area of investigation. evitachem.com The ability to form complexes with various ligands enhances its catalytic properties. evitachem.com

Chemical Data

Properties of Basic Ferric Acetate

| Property | Value |

| Molecular Formula | C₄H₇FeO₅ drugfuture.comnih.gov |

| Molecular Weight | 190.94 g/mol drugfuture.comnih.gov |

| Appearance | Brownish-red scales or amorphous powder drugfuture.com |

| Odor | Faint acetic odor drugfuture.com |

| Solubility | Practically insoluble in water; soluble in alcohol and acids drugfuture.comchemicalbook.com |

| CAS Number | 10450-55-2 drugfuture.comnih.gov |

Synonyms for Basic Ferric Acetate

| Synonym |

| Basic iron(III) acetate drugfuture.com |

| Bis(acetato-kO)hydroxyiron drugfuture.com |

| Iron di(acetate) hydroxide ontosight.ai |

| Iron hydroxide diacetate chemicalbook.com |

| Hydroxydiacetyl iron chemicalbook.com |

| FERRUM ACETICUM nih.gov |

Properties

IUPAC Name |

iron(3+);diacetate;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMHFSZGDLIMMG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

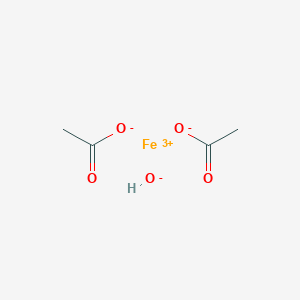

CC(=O)[O-].CC(=O)[O-].[OH-].[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FeO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909012 | |

| Record name | Iron(3+) hydroxide acetate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-55-2 | |

| Record name | Basic ferric acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron(3+) hydroxide acetate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron di(acetate) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC ACETATE, BASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5CF0H2UXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Characterization of Basic Ferric Acetate

Molecular Architecture of the Trinuclear Oxo-Centered Basic Ferric Acetate (B1210297) Cluster

The fundamental structural unit of basic ferric acetate is the trinuclear oxo-centered cation, [Fe₃(μ₃-O)(OAc)₆(H₂O)₃]⁺. chemicalbook.com This architecture is a classic example in the coordination chemistry of iron(III) with carboxylate ligands.

Coordination Environment and Geometry of Iron(III) Centers

Each of the three iron(III) centers in the cluster is chemically equivalent. chemicalbook.comwikipedia.org The iron atoms are in the high-spin +3 oxidation state, which corresponds to a d⁵ electron configuration. Every iron center exhibits a six-coordinate, octahedral geometry, being bound exclusively to oxygen ligands. chemicalbook.comwikipedia.orgresearchgate.net The coordination sphere for each iron atom is comprised of the central μ₃-oxo ligand, four oxygen atoms from four different bridging acetate ligands, and one oxygen atom from a terminal ligand, which is typically a water molecule (H₂O). chemicalbook.comwikipedia.org These terminal aqua ligands can be substituted by other ligands, such as pyridine (B92270) or dimethylformamide. chemicalbook.comwikipedia.org

Acetate Ligand Bridging Modes and Coordination Patterns

The acetate ligands play a crucial role in stabilizing the trinuclear cluster. In the [Fe₃O(OAc)₆]⁺ core, all six acetate groups function as bridging ligands. nih.govresearcher.life Each acetate anion spans two iron(III) centers, using its two oxygen atoms to coordinate to the adjacent metal ions. This bridging mode is a common coordination pattern for carboxylate ligands in polynuclear metal complexes. sciencemadness.org This arrangement results in a highly interconnected and rigid molecular framework.

Stereochemistry and Molecular Symmetry (e.g., D₃h Symmetry)

The idealized molecular structure of the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation possesses a high degree of symmetry. chemicalbook.comwikipedia.org When disregarding the positions of the hydrogen atoms, the cation exhibits D₃h point group symmetry. chemicalbook.comwikipedia.org This symmetry is consistent with the equilateral arrangement of the three iron centers and the planar Fe₃O core. The molecule is achiral. fda.gov

Table 1: Key Structural Parameters of the [Fe₃O(OAc)₆(H₂O)₃]⁺ Cation

| Parameter | Description | Typical Value |

|---|---|---|

| Fe-Fe distance | The distance between adjacent iron atoms in the trinuclear cluster. | ~3.28 Å rsc.org |

| Fe-μ₃-O distance | The distance from an iron atom to the central μ₃-oxido ligand. | Varies with conditions |

| Fe-O(acetate) distance | The distance from an iron atom to a coordinating oxygen of an acetate ligand. | Varies with conditions |

| Fe-O(H₂O) distance | The distance from an iron atom to the oxygen of a terminal water ligand. | Varies with conditions |

| Fe-O-Fe angle | The angle formed by two iron atoms and the central oxygen atom. | ~120° |

Note: Specific bond lengths and angles can vary slightly depending on the counter-ion and crystalline packing.

Solid-State Structural Diversity of Basic Ferric Acetate

While the trinuclear [Fe₃O(OAc)₆]⁺ unit is the characteristic building block, its assembly in the solid state can lead to structural diversity, including different crystalline forms and polymers.

Crystalline Forms and Polymorphism

Basic ferric acetate does not exist as a single, invariant crystalline solid. Its solid-state structure is influenced by the nature of the counter-anion, the presence of solvent molecules, and the conditions of crystallization. Different salts are known where the acetate anion that balances the charge of the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation is exchanged for others like chloride (Cl⁻), perchlorate (B79767) (ClO₄⁻), or tetrachloroaurate (B171879) (AuCl₄⁻). chemicalbook.comwikipedia.orgresearchgate.netsemanticscholar.org

Furthermore, a polymeric form of basic ferric acetate has been characterized. nih.govresearcher.life In this structure, with the composition [Fe₃(C₂H₃O₂)₇O(C₂H₄O₂)]n, the individual [Fe₃O(OAc)₆]⁺ units are linked into one-dimensional zigzag chains by an additional, seventh acetate anion that bridges adjacent clusters. nih.govresearcher.liferesearchgate.net In this specific polymeric form, one of the terminal sites on the third iron center is occupied by an acetic acid molecule instead of a water molecule. nih.govresearcher.life Studies have also indicated that under certain synthesis conditions, the resulting basic ferric acetate can be partially amorphous rather than fully crystalline. lmaleidykla.lt The specific crystalline form can influence the material's properties, with various crystal symmetries, such as rhombohedral and monoclinic, being reported for related trinuclear iron-oxo acetate clusters. rsc.orgresearchgate.net

Table 2: Examples of Characterized Crystalline Forms Related to Basic Ferric Acetate

| Compound Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| [Fe₃(μ₃-O)(O₂CCH₂Cl)₆(H₂O)₃]ClO₄·9H₂O | Rhombohedral | R3 | Discrete trinuclear clusters with chloroacetate (B1199739) ligands. researchgate.net |

| [CrₓFe₂₋ₓNiO(O₂CCH₃)₆(py)₃]·py | Monoclinic | C2/c | Mixed-metal trinuclear cluster isomorphous with Fe₂Ni analogues. rsc.org |

| [Fe₃(C₂H₃O₂)₇O(C₂H₄O₂)]n | Not specified | Not specified | Polymeric zigzag chains of [Fe₃O(OAc)₆]⁺ units linked by acetate. nih.govresearcher.life |

Polymeric Structures Derived from Basic Ferric Acetate Units

The fundamental trinuclear oxo-centered unit of basic ferric acetate, [Fe₃O(OAc)₆]⁺, can serve as a building block for more extended, polymeric structures. iucr.org These structures are formed when the individual trinuclear clusters are linked together by additional ligands. A notable example is the one-dimensional coordination polymer, catena-poly[[hexa-μ-acetato-(acetic acid)-μ₃-oxido-triangulo-triiron(III)]-μ-acetato], with the formula [Fe₃(C₂H₃O₂)₇O(C₂H₄O₂)]n. iucr.orgresearcher.lifeiucr.orgnih.gov

In this crystalline compound, the well-established [Fe₃O(OAc)₆]⁺ units, where a central oxygen atom is coplanar with three iron(III) centers, are linked by extra bridging acetate anions. iucr.orgresearcher.lifenih.gov These bridging acetates coordinate to a position on two of the Fe(III) centers that is trans to the central μ₃-oxido ligand, creating zigzag chains of the trinuclear clusters. iucr.orgresearcher.lifeiucr.orgnih.gov This linkage results in a 1D coordination polymer where charge balance is achieved by the bridging of the [Fe₃O(OAc)₆]⁺ units with acetate anions. iucr.org

A unique feature of this specific polymer is the coordination at the third Fe(III) center. The site trans to the oxo group on this iron atom is occupied by the carbonyl group of a neutral acetic acid molecule. iucr.orgresearcher.lifeiucr.orgnih.gov This represents the first documented instance of an acetic acid molecule coordinating directly to an Fe(III) center. researcher.lifenih.gov The weak coordination of the acetic acid molecule influences the bond lengths within the cluster, demonstrating a significant trans influence that distorts the typically symmetric oxido bridge. iucr.orgiucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | [Fe₃(C₂H₃O₂)₇O(C₂H₄O₂)]n |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.8661 (3) |

| b (Å) | 15.864 (3) |

| c (Å) | 19.5003 (5) |

Mixed-Valence Derivatives and Their Structural Implications

Basic ferric acetate, which is composed of Fe(III) centers, can be chemically reduced to form mixed-valence derivatives containing both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. chemicalbook.comwikipedia.orglmaleidykla.lt The reduction of the trinuclear cation [Fe₃O(OAc)₆(H₂O)₃]⁺ yields a neutral mixed-valence complex. chemicalbook.comwikipedia.orglmaleidykla.lt This derivative contains one ferrous (Fe²⁺) center and two ferric (Fe³⁺) centers within the same trinuclear framework. chemicalbook.comwikipedia.org

These mixed-valence systems are of considerable interest for their unique electronic properties, including intervalence charge transfer, which can be probed by various spectroscopic techniques. The ability to create mixed-metal species, such as [Fe₂CoO(OAc)₆(H₂O)₃], further expands the structural and functional diversity of these basic acetate clusters. chemicalbook.comwikipedia.org

Spectroscopic and Analytical Techniques for Basic Ferric Acetate Characterization

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, is the definitive technique for elucidating the precise three-dimensional structure of crystalline basic ferric acetate. This method has been fundamental in confirming the trinuclear nature of the complex, revealing the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation as the core structural unit. wikipedia.orgresearchgate.net

Crystallographic analysis provides detailed information on:

Atomic Positions: It precisely locates the three iron atoms, the central μ₃-oxido ligand, and all atoms of the bridging acetate and terminal water ligands.

Bond Lengths and Angles: It allows for the accurate measurement of distances such as the Fe-O(oxo), Fe-O(acetate), and Fe-O(water) bonds, as well as the angles that define the geometry of the cluster. For instance, it confirms that the three iron centers and the central oxygen atom are coplanar, forming a nearly equilateral triangle. iucr.org

Crystal Lattice and Symmetry: XRD determines the unit cell dimensions and the space group of the crystal, revealing how the trinuclear units are packed in the solid state. researchgate.net The cation itself possesses an idealized D₃h symmetry. wikipedia.org

While basic ferric acetate can form well-defined crystals, some synthesis and processing methods, such as freeze-drying, can result in amorphous or partially amorphous material. lmaleidykla.ltsemanticscholar.org Powder XRD is used to assess the crystallinity of a sample; amorphous materials lack the sharp, well-defined peaks characteristic of crystalline substances. lmaleidykla.ltsemanticscholar.org

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups within the basic ferric acetate structure. The IR spectrum provides a "vibrational fingerprint" by showing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For basic ferric acetate, the most important characteristic absorptions are related to the acetate ligands and the central oxo bridge. The acetate ion (CH₃COO⁻) has distinctive symmetric and asymmetric stretching vibrations of its carboxylate group (COO⁻). When it acts as a bridging ligand between two iron centers, as in the [Fe₃O(OAc)₆]⁺ cluster, the frequencies of these vibrations are altered compared to the free acetate ion.

Key regions in the IR spectrum of basic ferric acetate include:

Carboxylate Stretching: The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes of the bridging acetate ligands typically appear in the regions of ~1580-1610 cm⁻¹ and ~1400-1440 cm⁻¹, respectively. The separation between these two peaks (Δν) is indicative of the coordination mode of the carboxylate group.

Fe-O Vibrations: The vibrations associated with the bonds between the iron atoms and the oxygen ligands occur at lower frequencies. The stretching of the central μ₃-oxo bridge (ν(Fe₃O)) is a particularly important diagnostic peak for this class of compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | 1580 - 1610 |

| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1440 |

| Fe-O Stretching (including Fe-μ₃-O) | 450 - 700 |

Mössbauer Spectroscopy for Iron Oxidation States and Site Equivalence

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, making it exceptionally well-suited for characterizing basic ferric acetate. jps.jp It provides crucial information regarding the oxidation state, spin state, and site equivalence of the iron centers within the complex. lmaleidykla.ltjps.jp

Key findings from Mössbauer analysis of basic ferric acetate include:

Oxidation and Spin State: The isomer shift (δ) is characteristic of the oxidation state of the iron. For basic ferric acetate, the isomer shift values are typical for high-spin Fe(III), confirming the +3 oxidation state of the iron centers. semanticscholar.org

Site Equivalence: The spectrum of the trinuclear basic ferric acetate typically consists of a simple quadrupole-split doublet. jps.jp This indicates that all three iron atoms within the [Fe₃O(OAc)₆]⁺ cluster are in chemically equivalent environments, which supports the symmetric, triangular structure proposed by X-ray diffraction. jps.jp A linear chain structure, which would feature inequivalent iron sites, is inconsistent with these results. jps.jp

Detection of Mixed-Valence States: Mössbauer spectroscopy is highly effective at distinguishing between Fe²⁺ and Fe³⁺. In samples where reduction has occurred to form mixed-valence species, separate signals corresponding to Fe²⁺ and Fe³⁺ can be resolved, allowing for their quantification. semanticscholar.orgberkeley.edudoaj.org For example, crude synthesis products may show signals for both oxidation states, while purified samples show only the Fe³⁺ doublet. lmaleidykla.lt

| Parameter | Typical Value (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | ~0.40 - 0.50 | Confirms high-spin Fe(III) oxidation state |

| Quadrupole Splitting (ΔEₐ) | ~0.60 - 0.90 | Indicates distortion from perfect cubic symmetry at the Fe nucleus |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology (i.e., the shape and size) of solid basic ferric acetate. lmaleidykla.lt This microscopic technique reveals that the physical appearance of the material is highly dependent on the methods of preparation and purification. lmaleidykla.lt

Studies have shown distinct morphological differences between crude and purified samples:

Crude Iron (III) Acetate: SEM analysis of the as-synthesized product often shows agglomerates of irregular, rod-shaped structures, with typical sizes in the range of 50–80 micrometers. lmaleidykla.lt

Recrystallized Iron (III) Acetate: After purification by recrystallization, the morphology changes significantly. The material is observed to consist of sharp-edged, plate-like particles, which are generally larger, around 85–100 micrometers in size. lmaleidykla.lt

SEM is therefore a valuable tool for quality control and for understanding how different synthesis conditions (e.g., precipitation, freeze-drying) affect the final solid-state form of the compound. semanticscholar.org The technique is often coupled with Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition of the observed particles. lmaleidykla.lt

| Sample Preparation | Observed Morphology | Typical Size Range (μm) |

|---|---|---|

| Crude (As-synthesized) | Irregular rods | 50 - 80 |

| Recrystallized | Sharp-edged, plate-like particles | 85 - 100 |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique utilized for the elemental analysis of a sample. wikipedia.orgintertek.com It operates by bombarding a material with a focused beam of electrons, which excites electrons in the sample's atoms. helmholtz-imaging.de When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.orghelmholtz-imaging.de An energy-dispersive spectrometer measures the number and energy of these emitted X-rays to determine the elemental composition of the specimen. wikipedia.org

In the characterization of basic ferric acetate, EDX is employed to confirm its elemental makeup and stoichiometry. Analysis of synthesized iron(III) acetate provides direct evidence of the elements present and their relative abundance. A study by Laurikėnas et al. used EDX to determine the elemental composition of an iron(III) acetate sample synthesized via an acetic acid/hydrogen peroxide method. lmaleidykla.lt The analysis confirmed the presence of iron (Fe), oxygen (O), and carbon (C), the constituent elements of basic ferric acetate. lmaleidykla.lt

The quantitative results from such analyses provide the weight and atomic percentages of each element, which can be compared against theoretical values to assess the purity and composition of the synthesized material.

| Element | Weight % | Atomic % |

|---|---|---|

| C | 29.21 | 39.12 |

| O | 42.54 | 42.81 |

| Fe | 28.25 | 8.07 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is highly valuable for determining the thermal stability of materials, studying their decomposition kinetics, and identifying intermediate products. tainstruments.combohrium.com The decomposition of metal acetates typically occurs in distinct steps, often involving dehydration followed by the decomposition of the anhydrous acetate to form metal oxides or metals, with the release of volatile products. bohrium.comjcsp.org.pk

For basic ferric acetate, TGA reveals a specific thermal decomposition profile. A study on synthesized iron(III) acetate showed that the compound undergoes thermal decomposition in a single, continuous weight loss step. lmaleidykla.lt The significant weight loss is observed from room temperature up to approximately 320 °C. lmaleidykla.lt Beyond this temperature, the mass remains constant, indicating that the decomposition process is complete. lmaleidykla.lt The final residual product is typically an iron oxide, such as hematite (B75146) (α-Fe₂O₃). The total weight loss corresponds to the removal of coordinated water molecules and the decomposition of the acetate and bridging oxo ligands.

The decomposition pathway for many metal acetates involves the formation of a basic acetate as an intermediate. researchgate.net The volatile products released during the decomposition of the acetate group can include water vapor, acetic acid, acetone, and carbon dioxide. researchgate.net

| Temperature Range (°C) | Process | Final Product |

|---|---|---|

| Room Temperature - ~320 | Dehydration and Decomposition | Iron Oxide |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. It is particularly useful for studying transition metal complexes, where the absorption of light promotes electrons from a lower energy level to a higher one. The resulting spectrum provides insights into the electronic structure of the compound.

The UV-Vis spectrum of basic ferric acetate is characterized by absorptions arising from two main types of electronic transitions: d-d transitions and charge transfer bands. bpchalihacollege.org.in

d-d Transitions : These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the iron(III) metal center. For high-spin d⁵ ions like Fe(III) in an octahedral environment, all d-d transitions are spin-forbidden, resulting in very weak and faint absorption bands. bath.ac.uk

Charge Transfer (CT) Bands : These are typically much more intense than d-d transitions (with extinction coefficients often exceeding 50,000 L mol⁻¹ cm⁻¹). bath.ac.uklibretexts.org In the case of basic ferric acetate, the most prominent features in the UV-Vis spectrum are Ligand-to-Metal Charge Transfer (LMCT) bands. bpchalihacollege.org.in An LMCT transition involves the transfer of an electron from a molecular orbital that is primarily ligand-based (from the acetate or oxo ligands) to a d-orbital that is primarily metal-based. bpchalihacollege.org.in This process effectively results in the transient reduction of the Fe(III) center.

Studies of ferric acetato-complexes in solution have identified distinct absorption bands in the UV region. Two primary absorption bands are observed: one around 290 nm and another around 340 nm. kyoto-u.ac.jp The band at 290 nm is attributed to lower acetato-complexes of iron(III), while the band at 340 nm is associated with higher acetato-complexes. kyoto-u.ac.jp The formation of hydroxylated species, such as [Fe(OH)]²⁺, can also contribute to absorption in the 300-400 nm range. researchgate.net These intense absorptions are characteristic of LMCT transitions from the oxygen-based ligands to the Fe(III) d-orbitals.

| Approximate Wavelength (nm) | Assignment | Type of Transition |

|---|---|---|

| 290 | Lower acetato-complexes | Ligand-to-Metal Charge Transfer (LMCT) |

| 340 | Higher acetato-complexes | Ligand-to-Metal Charge Transfer (LMCT) |

Synthetic Methodologies and Preparative Routes for Basic Ferric Acetate

Direct Reaction Synthesis from Iron(III) Sources and Acetic Acid

A fundamental approach to synthesizing basic ferric acetate (B1210297) involves the direct reaction of a suitable iron(III) precursor with acetic acid. This method leverages the acidic nature of acetic acid to react with basic iron compounds.

The direct reaction of iron(III) oxides or hydroxides with acetic acid is a common and straightforward method for preparing basic ferric acetate. A typical laboratory procedure involves the use of freshly precipitated iron(III) hydroxide (B78521). wikipedia.orgsciencemadness.org This precursor is favored because it is generally more reactive than aged, crystalline iron oxides. The reaction can be represented as:

Fe(OH)₃ + 3CH₃COOH → Fe(CH₃COO)₃ + 3H₂O

This reaction is often carried out by heating the mixture under reflux conditions (80–100°C) for several hours to drive the reaction to completion. The resulting product is typically a red-brown solution from which the solid basic ferric acetate can be isolated. youtube.com

Alternatively, iron(III) oxides, such as hematite (B75146) (Fe₂O₃), can be used as the iron source. youtube.comgoogle.com This process may require more vigorous conditions, such as milling in a bead mill, to increase the surface area and reactivity of the oxide. google.com The reaction may also be facilitated by the addition of acetic anhydride, which helps to remove water and shift the equilibrium towards the product. google.com

The yield and purity of basic ferric acetate prepared via direct reaction are highly dependent on several key parameters. The optimization of these factors is crucial for an efficient synthesis.

Purity of Precursors : The use of halide-free iron(III) hydroxide is essential to prevent contamination of the final product with iron halides. wikipedia.org

Temperature : The reaction temperature influences the rate of reaction. For iron(III) hydroxide, refluxing at 80-100°C is common. One patented method using iron oxides specifies a reaction temperature of 80°C in a bead mill to enhance the reaction rate. google.com

Molar Ratios : The stoichiometry of the reactants is a critical factor. An excess of acetic acid can be used to ensure complete reaction of the iron source. sciencemadness.org Specific molar ratios, such as 100:(2-5.99):(2-2.5) for acetic acid, acetic anhydride, and iron oxide, have been specified in patented methods to control the reaction. google.com

Reaction Time : Sufficient time must be allowed for the reaction to go to completion, which can range from several hours for laboratory-scale preparations to specific time points for industrial processes.

| Precursor | Key Reagents | Temperature | Noteworthy Conditions | Product Characteristics |

|---|---|---|---|---|

| Freshly Precipitated Fe(OH)₃ | Glacial Acetic Acid | 80–100°C (Reflux) | Use of halide-free iron source is critical for purity. wikipedia.org | Brown-red amorphous powder. |

| Iron(III) Oxide (Fe₂O₃) | Acetic Acid, Acetic Anhydride | 80°C | Often requires mechanical activation (e.g., bead mill) to increase reactivity. google.com | Solid phase mixture of iron salts. google.com |

Oxidation-Driven Synthesis of Basic Ferric Acetate

Oxidation-driven methods provide an alternative route to basic ferric acetate, starting from either iron(II) precursors or elemental iron. These methods rely on the controlled oxidation of iron from a lower oxidation state to the +3 state required for the final product.

This two-step approach first involves the synthesis of ferrous acetate (iron(II) acetate), followed by its oxidation to ferric acetate. Aqueous solutions of iron(II) acetate are known to be unstable in the presence of air and will slowly oxidize to the red-brown ferric species. stackexchange.com This process can be accelerated and controlled by the use of a specific oxidizing agent.

A common and effective oxidant is hydrogen peroxide (H₂O₂). sciencemadness.org The addition of hydrogen peroxide to a solution of ferrous acetate efficiently converts the Fe²⁺ ions to Fe³⁺, leading to the formation of the characteristic red-brown basic ferric acetate complex. The color of the solution typically changes from the pale green of ferrous acetate to the deep red-brown of basic ferric acetate. stackexchange.com

A widely used method involves the direct reaction of metallic iron (e.g., iron powder, steel wool) with acetic acid in the presence of an oxidizing agent. reddit.com The initial reaction between iron and acetic acid produces hydrogen gas and iron(II) acetate. sciencemadness.org

Fe(s) + 2CH₃COOH(aq) → Fe(CH₃COO)₂(aq) + H₂(g)

The subsequent oxidation of the in-situ generated iron(II) acetate to iron(III) is the crucial step. While atmospheric oxygen can serve as the oxidant over a prolonged period, the reaction is often expedited by adding hydrogen peroxide. reddit.com For instance, a procedure involves heating iron powder in an aqueous solution of acetic acid to 75°C to form a green solution of iron(II) acetate, followed by the addition of hydrogen peroxide to complete the oxidation to the dark red ferric acetate solution. The final product can be isolated as dark red crystals upon evaporation of the solvent.

| Synthesis Pathway | Precursors | Key Reagents | General Conditions | Key Observations |

|---|---|---|---|---|

| Oxidation from Ferrous Acetate | Iron(II) acetate | Oxygen (from air), Hydrogen Peroxide | Aqueous solution, ambient or elevated temperatures. | Slow conversion in air; rapid with H₂O₂. Color change from pale green to red-brown. stackexchange.com |

| Oxidation from Iron Powder | Iron powder, steel wool | Acetic acid, Hydrogen peroxide (or air) | Heating (e.g., 75°C) to form ferrous acetate, followed by oxidation. | Initial formation of a green solution, turning dark red upon oxidation. |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are advanced techniques used to synthesize crystalline materials from solutions under high temperature and pressure. These approaches can be applied to the synthesis of iron-containing compounds, including basic ferric acetate, often yielding products with controlled particle size and morphology.

In a typical hydrothermal synthesis, iron salts are reacted with acetic acid in a sealed vessel (autoclave) and heated to temperatures between 120°C and 180°C. Under these conditions, the increased pressure and temperature facilitate the dissolution of reactants and promote crystallization. While this method is highly effective for producing crystalline iron oxides, isolating a stable, crystalline form of basic ferric acetate can be challenging due to its tendency to decompose at elevated temperatures.

Solvothermal synthesis is a similar process where a non-aqueous solvent is used instead of water. lmaleidykla.lt This technique can offer better control over the final product's properties. For instance, solvothermal methods are often employed in the synthesis of Metal-Organic Frameworks (MOFs), where a pre-synthesized trinuclear iron acetate complex serves as the inorganic building block.

Purification and Crystallization Strategies for Basic Ferric Acetate

The isolation of pure, crystalline basic ferric acetate is a critical step following its synthesis, as residual starting materials, side products, or amorphous phases can affect its performance in subsequent applications. Purification strategies primarily focus on leveraging the compound's specific solubility characteristics.

Recrystallization Techniques and Solvent Selection

Recrystallization is a principal method for the purification of crude basic ferric acetate. The selection of an appropriate solvent is governed by the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at lower temperatures. For basic ferric acetate, which is known to be slowly soluble or insoluble in water and poorly soluble in acetic acid, ethanol has been identified as a highly effective solvent for recrystallization. wikipedia.orgfutureengineers.org

The general procedure involves dissolving the crude, dark red crystals of basic ferric acetate in a suitable volume of ethanol, typically 96.5% ethanol, by heating the mixture. lmaleidykla.lt Studies have shown that heating to approximately 70°C facilitates the dissolution of the compound. lmaleidykla.lt Once the bulk of the acetate has dissolved, any insoluble impurities can be removed from the hot solution by gravity or suction filtration. The clear, dark red filtrate is then allowed to cool slowly. As the temperature of the ethanolic solution decreases, the solubility of basic ferric acetate drops, leading to the formation of purer crystals. The final crystalline product can be isolated by filtration, sometimes followed by centrifugation to remove excess solvent, and then air-dried. lmaleidykla.lt This process has been shown to transform amorphous or irregular crude products into well-defined, sharp-edged, plate-like particles.

| Parameter | Description | Reference |

|---|---|---|

| Solvent | 96.5% Ethanol | lmaleidykla.lt |

| Temperature | Heated to 70°C to dissolve crude product | lmaleidykla.lt |

| Procedure | 1. Dissolve crude solid in hot ethanol. 2. Filter the hot solution to remove insoluble impurities. 3. Cool the filtrate to induce crystallization. 4. Isolate crystals by filtration/centrifugation. | lmaleidykla.lt |

| Resulting Morphology | Sharp-edged, plate-like particles |

Challenges in Impurity Control and Solubility Management

Several challenges are inherent in the purification and handling of basic ferric acetate, primarily related to impurity control and solubility.

Hydrolysis and Oxidation: One of the most significant challenges is the compound's susceptibility to hydrolysis, especially in aqueous solutions. Heating basic ferric acetate in water or even aqueous acetic acid can lead to the formation of insoluble iron oxides or hydroxides, which contaminate the final product. stackexchange.com Furthermore, if the synthesis starts from ferrous (Iron(II)) precursors, incomplete oxidation or subsequent unwanted side reactions can lead to mixed-valence impurities that are difficult to remove. stackexchange.comwikipedia.org The presence of atmospheric oxygen can also promote the oxidation of any residual ferrous species, potentially leading to the precipitation of iron(III) oxides. stackexchange.com

Control of Halide Impurities: When synthesis routes employ iron halide precursors (e.g., iron(III) chloride), the final product can be contaminated with residual halide ions. These impurities can be detrimental to the performance of the material in certain applications. To mitigate this, halide-free synthesis protocols are preferred, such as those starting from freshly precipitated iron oxide/hydroxide. wikipedia.org

Solubility Management: The solubility of basic ferric acetate can be complex and is not always consistent across different reports. It is generally described as poorly soluble in water and acetic acid but soluble in alcohols like ethanol. wikipedia.org However, if an aqueous solution of iron(III) and acetate ions is evaporated to dryness, it typically yields a basic, insoluble form of the acetate. stackexchange.com This variable and often low solubility makes solvent selection for purification critical and can complicate handling and washing procedures, where the desired product might be lost or impurities might precipitate along with it. The solubility can also be influenced by the pH of the solution, with many metal salts tending to precipitate at certain pH levels. solubilityofthings.com

Scale-Up Considerations in Basic Ferric Acetate Synthesis

Transitioning the synthesis of basic ferric acetate from a laboratory setting to an industrial scale introduces several critical considerations related to process efficiency, cost-effectiveness, safety, and product consistency.

Reactor Design and Process Type: For larger-scale production, specialized equipment may be necessary. For instance, methods described in patent literature utilize a bead mill to enhance the reaction between metallic iron, iron oxides, and acetic acid. google.com This type of reactor provides efficient mixing and grinding, increasing the surface area for reaction and improving yields. The process can be designed as a batch, semi-batch, or continuous process. Some patented methods involve a repeating batch process where the filtrate, rich in acetic acid, is returned to the reactor for subsequent batches, thereby minimizing waste and improving reagent economy. google.comgoogle.com

Reagent Selection and Stoichiometry: On a large scale, the cost and availability of reagents are paramount. Industrial processes often favor robust and readily available starting materials like metallic iron, iron oxides (Fe₂O₃ or Fe₃O₄), acetic acid, and acetic anhydride. google.com Oxidizing agents must also be chosen carefully; while hydrogen peroxide is common in lab-scale synthesis, industrial processes might use alternatives like molecular iodine or even controlled aeration (using oxygen from the air) to manage costs and safety. lmaleidykla.ltgoogle.com Precise control over the molar ratios of reactants is crucial to maximize the yield of the desired basic ferric acetate and minimize the formation of byproducts. google.com

Process Control and Safety: Key process parameters such as temperature, reaction time, and stirring rate must be carefully controlled to ensure batch-to-batch consistency. For example, some industrial methods specify a reaction temperature of 80°C. google.com Inadequate temperature control can lead to the formation of impurities or decomposition of the product. The use of flammable solvents like acetic anhydride or the evolution of hydrogen gas (when reacting metallic iron with acid) necessitates appropriate safety measures, such as performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent fires or explosions. wikipedia.orggoogle.com

Downstream Processing: The separation and drying of the final product must be efficient and scalable. Industrial processes typically involve filtration to separate the solid product from the reaction mixture. As noted, the filtrate is often recycled. google.comgoogle.com The drying stage, which might involve blowing air through the filtered product, not only removes residual solvent but can also serve as a final step to oxidize any remaining iron(II) salts to the desired iron(III) state. google.com

Chemical Reactivity and Transformation Mechanisms of Basic Ferric Acetate

Ligand Exchange and Substitution Reactions at the Iron(III) Centers

The octahedral coordination environment of each iron(III) center in the basic ferric acetate (B1210297) cluster allows for dynamic ligand exchange processes. chemicalbook.com A key feature of its reactivity is the lability of the terminal water molecules, which can be readily replaced by other donor molecules, leading to modifications of the complex's structure and properties. wikipedia.org

The three terminal aqua (H₂O) ligands on the [Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation are susceptible to substitution by various other ligands. chemicalbook.comwikipedia.org This lability is a crucial aspect of its coordination chemistry, enabling the synthesis of a wide range of derivatives. Studies have shown that stronger donor molecules, such as pyridine (B92270) and dimethylformamide, can displace the coordinated water molecules. chemicalbook.comwikipedia.org This substitution allows for the fine-tuning of the electronic and magnetic properties of the trinuclear core.

The general reaction can be represented as: [Fe₃O(OAc)₆(H₂O)₃]⁺ + nL → [Fe₃O(OAc)₆(H₂O)₃₋ₙLₙ]⁺ + nH₂O (where L is the incoming ligand and OAc is acetate)

Kinetic studies on analogous iron(III) systems suggest that these exchange reactions can proceed through various pathways, including direct association of the incoming ligand or dissociation of a coordinated ligand prior to the new ligand binding.

Table 1: Examples of Aqua Ligand Substitution in Basic Ferric Acetate

| Incoming Ligand | Resulting Complex | Significance |

|---|---|---|

| Pyridine (py) | [Fe₃O(OAc)₆(py)₃]⁺ | Alters magnetic properties; serves as a precursor in redox studies. berkeley.edu |

| Dimethylformamide (DMF) | [Fe₃O(OAc)₆(DMF)₃]⁺ | Modifies the solubility and reactivity of the complex. chemicalbook.com |

Redox Chemistry of Basic Ferric Acetate

The iron centers in basic ferric acetate are in the +3 oxidation state, but they can participate in redox reactions, being reduced to iron(II) or acting as an oxidant in certain chemical transformations. wikipedia.org

Basic ferric acetate can be reduced to generate complexes containing iron in the +2 oxidation state (ferrous) or mixed-valence species containing both Fe²⁺ and Fe³⁺ centers. chemicalbook.comwikipedia.org The reduction of the trinuclear cation can lead to a neutral mixed-valence derivative where one of the three iron centers is reduced to Fe²⁺. chemicalbook.comwikipedia.org

Detailed studies on the reduction of a pyridine-substituted basic ferric acetate, [Fe₃O(O₂CCH₃)₆(py)₃]·py, have demonstrated various pathways depending on the reducing agent and solvent system. berkeley.eduacs.org

Table 2: Products from the Reduction of Basic Ferric Acetate Derivatives

| Reducing Agent | Solvent System | Product(s) |

|---|---|---|

| Zinc (Zn) dust | CH₃CN/AcOH or CH₂Cl₂/AcOH | [Zn₂Feᴵᴵ(O₂CCH₃)₆(py)₂] berkeley.eduacs.org |

| Zinc (Zn) dust | py/AcOH | [Feᴵᴵ(O₂CCH₃)₂(py)₄] and [Feᴵᴵ₂(O₂CCH₃)₄(py)₃]ₙ berkeley.eduacs.org |

These ferrous species are often air-sensitive and can be quantitatively re-oxidized back to the parent Fe(III) trinuclear cluster upon exposure to dioxygen or air. berkeley.eduacs.org The isolation of these ferrous complexes has been significant in understanding the mechanisms of hydrocarbon oxidation systems like the Gif system, where ferrous species are believed to activate dioxygen. berkeley.edu

Basic ferric acetate can function as an oxidizing agent in certain organic reactions. biosynth.com Its utility as an oxidant is attributed to the ability of the Fe(III) centers to accept electrons. It has been implicated in systems designed for the oxidation of hydrocarbons. berkeley.edu For instance, the Gif system, which utilizes iron catalysts for the selective oxidation of hydrocarbons, has employed basic ferric acetate as a key precursor to the active catalytic species. berkeley.eduacs.org

Hydrolysis Reactions in Aqueous Environments

In aqueous solutions, ferric ions (Fe³⁺) are prone to hydrolysis, a complex and often slow process that leads to the formation of various hydroxo- and oxo-bridged species, polymers, and ultimately precipitation of iron oxides or hydroxides. queensu.canih.gov The hydrolysis of the basic ferric acetate complex is influenced by factors such as pH, temperature, and concentration. queensu.caethz.ch

The process begins with the primary hydrolysis of aquated ferric ions, which can be represented by the following equilibrium: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺ ethz.ch

In the context of the trinuclear basic ferric acetate cation, the aqueous environment can promote further hydrolysis, potentially leading to the breakdown of the cluster. This process involves the formation of low-molecular-weight complexes such as Fe(OH)²⁺ and the dimeric species Fe₂(OH)₂⁴⁺. queensu.ca Over time, these can polymerize into larger polynuclear structures and eventually precipitate as compounds like Fe(OH)₃ (ferric hydroxide) or FeO(OH) (ferric oxyhydroxide). queensu.ca Heating an aqueous solution of ferric acetate can accelerate this hydrolysis and lead to the formation of iron oxides. stackexchange.com The complex nature of iron(III) hydrolysis means that in aqueous solution, a variety of species can coexist, with their relative concentrations being highly dependent on the specific conditions. queensu.ca

Complex Formation with Diverse Ligands and Their Impact on Reactivity

The terminal aqua ligands on the trimetallic framework of basic ferric acetate are labile and can be substituted by a variety of other ligands. wikipedia.org This substitution allows for the formation of a wide array of new complexes with modified electronic, steric, and catalytic properties. The nature of the incoming ligand dictates the structure and subsequent reactivity of the resulting complex.

Simple monodentate ligands, such as pyridine and dimethylformamide, can readily replace the coordinated water molecules. wikipedia.org More significant modifications to the complex's reactivity are achieved by introducing polydentate ligands, often referred to as auxiliary or ancillary ligands. Research has extensively explored the use of Salan, Salen, and Salalen ligand frameworks in complexation with the iron-acetate core. rsc.org These ligands can create a specific coordination environment around the iron centers, influencing the catalyst's performance in various chemical transformations.

The impact of these auxiliary ligands on reactivity is particularly evident in catalysis. For instance, Fe(III)-acetate complexes supported by salan, salen, and salalen ligands have been successfully employed as catalysts for the coupling of carbon dioxide (CO₂) and epoxides to form cyclic carbonates. rsc.org The electronic and steric properties of substituents on the main ligand framework have a profound impact on catalytic conversion and selectivity. The dissociation of an acetate ligand can open a coordination site on the iron center, facilitating substrate binding and initiating the catalytic cycle. Studies have shown that the choice of ligand framework and even subtle changes to its structure can dramatically alter the catalyst's activity, as measured by turnover frequency (TOF). rsc.org

In a unique structural variation, it has been shown that an acetic acid molecule can itself act as a ligand. A polymeric form of basic iron(III) acetate has been isolated where [Fe₃O(OAc)₆]⁺ units are linked by bridging acetate anions. nih.govresearchgate.net In this structure, the coordination site on one of the three iron centers is occupied by the carbonyl group of an acetic acid molecule. nih.govresearchgate.net This weak coordination results in a noticeable "trans influence," shortening the Fe-O(oxido) bond located opposite to the acetic acid ligand. nih.gov

Beyond catalysis, ligand substitution can also be used to tune the magnetic properties of the complex. The coordination of ligands like pyridine to the [Fe₃O(OAc)₆]⁺ core can alter the Fe-O bond lengths and, consequently, the antiferromagnetic coupling constants between the iron centers, enabling a form of "magnetic switching".

Reaction Kinetics and Mechanistic Studies of Basic Ferric Acetate Interactions

The study of reaction kinetics provides fundamental insights into the mechanisms by which basic ferric acetate complexes form and react. The formation of the monoacetatoiron(III) complex in aqueous solution has been investigated using techniques such as temperature-jump relaxation. cdnsciencepub.comrsc.org

These studies support the view that the primary acid-independent reaction pathway involves the reactants FeOH²⁺ and undissociated acetic acid (CH₃COOH). cdnsciencepub.com The mechanism is proposed to be an interchange dissociative (Id) process. In this mechanism, an outer-sphere complex first forms between the reactants, and the rate-determining step is the dissociation of a water molecule from the iron's inner coordination sphere, allowing the acetate to coordinate. cdnsciencepub.comrsc.org

An acid-independent path. rsc.org

A path directly dependent on the hydrogen ion concentration. rsc.org

A path inversely proportional to the hydrogen ion concentration. rsc.org

The rate constants for these different pathways have been determined, providing a quantitative understanding of how pH affects the reaction. cdnsciencepub.comrsc.org

The kinetics of transformations involving basic ferric acetate are also crucial in its application as a precursor for materials synthesis. For example, its thermal decomposition to form iron oxides begins at approximately 150 °C (423 K). lmaleidykla.lt Understanding the kinetics of this decomposition is essential for controlling the properties of the resulting oxide materials. lmaleidykla.lt

In catalytic applications, kinetic studies focus on the efficiency of the catalyst. The turnover frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit time, is a key kinetic parameter. For Fe(III)-acetate complexes in CO₂/epoxide coupling, TOF values are highly dependent on the ligand structure, co-catalyst, and reaction conditions, providing a direct measure of how structural modifications impact reaction rates. rsc.org

Theoretical and Computational Investigations of Basic Ferric Acetate

Electronic Structure Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of transition metal complexes, offering a favorable balance between computational cost and accuracy. For basic ferric acetate (B1210297), DFT calculations are employed to determine molecular geometries, energies, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography and infrared spectroscopy. rsc.org

In the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation, the three iron centers are in a +3 oxidation state, possessing a d⁵ electron configuration. DFT calculations, often using hybrid functionals such as B3LYP, are instrumental in analyzing the molecular orbitals and the nature of the chemical bonds within the trinuclear core. These studies confirm the octahedral coordination geometry of each iron(III) center, which is bound to the central μ₃-oxo ligand, four oxygen atoms from bridging acetate groups, and one terminal water molecule. The calculations elucidate how the ligand field, created by the acetate and water ligands, influences the electronic properties of the iron centers.

Computational studies have explored how modifications to the complex, such as the substitution of the terminal water ligands with pyridine (B92270) (py), affect the geometry of the Fe₃O core. DFT calculations have shown that the coordination of pyridine ligands can distort the triangular arrangement of the iron atoms, leading to changes in the Fe-O(central) bond lengths. rsc.org This demonstrates the interplay between the ligand environment and the electronic structure of the central core.

Modeling of Charge Transfer Phenomena within the Trinuclear Core

The trinuclear core of basic ferric acetate can be chemically reduced to form a mixed-valence species, [Fe₃O(OAc)₆(H₂O)₃], containing two Fe(III) centers and one Fe(II) center. wikipedia.org These mixed-valence systems are of significant interest for studying intramolecular electron transfer, also known as intervalence charge transfer (IVCT). sydney.edu.auacs.org IVCT is the transfer of an electron between two metal sites of different oxidation states upon absorption of light, giving rise to a characteristic broad absorption band, typically in the near-infrared region. wikipedia.org

Theoretical models, such as the one developed by Hush, provide a framework for analyzing IVCT bands to quantify the degree of electronic communication between the metal centers. sydney.edu.au The intensity and energy of the IVCT band are related to the electronic coupling between the donor (Fe²⁺) and acceptor (Fe³⁺) sites and the reorganization energy required for the electron transfer.

In the context of the mixed-valence trinuclear iron acetate, computational models can predict the properties of the IVCT phenomenon. Although detailed modeling of IVCT in the basic ferric acetate core itself is complex, studies on related diiron and trimetallic mixed-valence iron complexes provide valuable insights. nih.govcmu.edu These theoretical investigations help to classify the system based on the strength of the electronic interaction, ranging from localized (Class I) to fully delocalized (Class III) systems. wikipedia.org The acetate and central oxo ligands act as bridges mediating the electronic communication between the iron centers, and computational studies are essential for understanding the efficiency of these bridging pathways for electron transfer. acs.org

Theoretical Studies on Spin States and Magnetic Exchange Interactions

The magnetic properties of basic ferric acetate arise from the unpaired electrons in the d-orbitals of the three high-spin Fe(III) centers (S = 5/2). Within the trinuclear core, these centers are not magnetically isolated but are coupled through the central oxo and bridging acetate ligands. This coupling is typically antiferromagnetic, meaning the spins of adjacent iron atoms tend to align in opposite directions, leading to a frustrated spin system and a total ground state spin less than the sum of the individual spins. rsc.orgsemanticscholar.org

Theoretical studies, particularly those using DFT combined with the Broken Symmetry (BS) approach, have been crucial for quantifying the magnetic exchange interactions. rsc.orgresearchgate.net The BS-DFT method allows for the calculation of the energy difference between various spin-polarized states, from which the magnetic exchange coupling constants (J) can be extracted using the Heisenberg-Dirac-van Vleck (HDVV) spin Hamiltonian.

For the trinuclear core with D₃h symmetry, the Hamiltonian is often expressed as: Ĥ = -2J (Ŝ₁·Ŝ₂ + Ŝ₂·Ŝ₃ + Ŝ₃·Ŝ₁)

A negative value of J indicates antiferromagnetic coupling. Experimental techniques like magnetometry and Mössbauer spectroscopy provide data that can be correlated with these theoretical calculations. semanticscholar.org For example, a study on [Fe₃O(CH₃COO)₆(H₂O)₃][AuCl₄]·6H₂O determined an exchange parameter of J = -29.0 cm⁻¹. semanticscholar.org

A comprehensive DFT study on [Fe₃O(OAc)₆(Py)ₙ]⁺ (where n = 0, 1, 2, 3) demonstrated that the magnetic properties can be tuned by ligand substitution. The coordination of pyridine ligands alters the geometry of the Fe₃O core, which in turn significantly affects the antiferromagnetic coupling constants. rsc.org This "magnetic switching" controlled by coordination highlights the power of computational chemistry in predicting and understanding magnetostructural correlations.

| Complex (n) | Calculated J (cm⁻¹) | Ground Spin State (ST) |

|---|---|---|

| 0 | -62 | 1/2 |

| 1 | -28 | 3/2 |

| 2 | -35 | 5/2 |

| 3 | -58 | 1/2 |

Data sourced from Lang et al. rsc.org

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods are increasingly used to predict the reactivity of chemical compounds and to elucidate complex reaction mechanisms. For basic ferric acetate, theoretical studies can model key reaction steps, such as ligand substitution, and determine the energetics of reaction pathways.

One of the fundamental reactions of the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation is the substitution of the terminal water ligands by other molecules. wikipedia.org DFT calculations can be used to compute ligand binding energies, providing a quantitative measure of the affinity of different ligands for the iron(III) centers. By calculating the energies of reactants, products, and potential transition states, computational models can predict the thermodynamics and kinetics of these substitution reactions, offering insight into which ligands will bind most strongly and how quickly the reactions will proceed.

While detailed mechanistic studies on basic ferric acetate itself are specialized, computational research on related iron-catalyzed reactions provides a blueprint for such investigations. For instance, DFT computations have been successfully applied to unravel the multistep mechanism of iron-catalyzed intramolecular cycloadditions of enyne acetates, identifying key intermediates like iron carbenes and determining the rate-limiting steps of the catalytic cycle. nih.gov These studies often explore multiple potential energy surfaces corresponding to different spin states (e.g., singlet, triplet, quintet), as spin crossovers can be involved in the reactions of iron complexes. nih.gov Similar computational approaches can be applied to model the role of basic ferric acetate in catalytic processes, such as its use in the coupling of CO₂ with epoxides, by characterizing the structures and energies of all intermediates and transition states along the reaction coordinate.

Applications of Basic Ferric Acetate in Advanced Materials and Catalysis Research

Catalytic Applications in Organic Synthesis

Basic ferric acetate (B1210297) complexes have emerged as effective catalysts in a variety of organic synthesis reactions, primarily due to the Lewis acidic nature of the iron(III) center. This acidity allows the complex to activate substrates and facilitate key bond-forming reactions.

Lewis Acid Catalysis by Basic Ferric Acetate Complexes

The catalytic activity of basic ferric acetate is fundamentally attributed to its function as a Lewis acid, where the iron(III) center acts as an electron pair acceptor. This interaction with substrates containing Lewis basic sites, such as oxygen or nitrogen atoms, enhances their reactivity towards nucleophiles. The mechanism of action often involves the coordination of the substrate to the iron center, which polarizes the molecule and facilitates subsequent chemical transformations. This principle is central to its application in various organic reactions, including polymerizations and coupling reactions.

The structure of basic ferric acetate, often a trinuclear oxo-centered cluster with the formula [Fe₃O(OAc)₆(H₂O)₃]⁺, provides multiple sites for substrate interaction. wikipedia.org The acetate ligands in this structure typically act as bridging ligands, connecting two iron centers, although they can also exhibit chelating behavior. The terminal water molecules on the trimetallic framework can be substituted by other ligands, allowing for the tuning of the catalyst's steric and electronic properties. wikipedia.org

Coupling Reactions: Cyclic Carbonate Formation from Epoxides and Carbon Dioxide

A significant application of basic ferric acetate is in the catalytic synthesis of cyclic carbonates from the coupling of epoxides and carbon dioxide (CO₂). This reaction is of great interest as it utilizes CO₂, a greenhouse gas, to produce valuable chemicals. Iron-based catalytic systems for this transformation typically consist of a Lewis acidic iron center and a nucleophilic co-catalyst. researchgate.net The iron catalyst activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack.

Research has shown that iron(III) complexes, including those with acetate ligands, are effective for this transformation. For instance, a bimetallic iron(III) complex has been demonstrated to produce either cyclic carbonates or polycarbonates depending on the reaction conditions and the amount of co-catalyst used. acs.org The production of internal cyclic carbonates using iron-based catalysts can be challenging due to steric hindrance, often resulting in lower reaction rates compared to terminal epoxides. acs.org

| Catalyst System | Epoxide | Co-catalyst | Temperature (°C) | Pressure (bar CO₂) | Conversion (%) | Selectivity (%) | Reference |

| Bimetallic Iron(III) Complex | Terminal Epoxides | Tetrabutylammonium bromide/iodide | 25 | - | - | - | acs.org |

| Iron Complex Catalysts | Fossil-based Epoxides | - | ≥70 | - | - | - | acs.org |

| Ammonium ferrates | Styrene Oxide | None | 100 | 8 | 52 (in 15 min) | 100 | unimi.it |

Polymerization Reactions: Ring-Opening Polymerization of Lactide

Basic ferric acetate and related iron compounds have been investigated as catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. This application offers a more environmentally friendly alternative to traditional tin-based catalysts. The catalytic activity in this reaction is also attributed to the Lewis acidity of the iron center, which coordinates with the carbonyl oxygen of the lactide monomer, activating it for nucleophilic attack by an initiator, such as an alcohol.

N-heterocyclic carbene (NHC) iron complexes have shown particular promise in lactide polymerization. rsc.org One study demonstrated that an iron complex with a triazolylidene NHC ligand was highly active, achieving high molecular weight PLA with narrow dispersity. rsc.org The polymerization is believed to proceed via a coordination-insertion mechanism. rsc.org

| Catalyst | Monomer | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) | Dispersity (Đ) | Reference |

| NHC-Iron Complex | Lactide | 0.01 | - | - | - | up to 50,000 | ~1.6 | rsc.org |

| Zinc Prolinate | L,L-lactide | - | 195 | - | 93 | 2900-3400 | - | iaamonline.org |

Structure-Activity Relationships in Basic Ferric Acetate Catalysts

The catalytic performance of basic ferric acetate is intricately linked to its structure. The trinuclear oxo-centered core is a key feature, and modifications to the ligands surrounding the iron centers can significantly impact activity and selectivity. For instance, the substitution of the terminal aqua ligands with other molecules can alter the catalyst's solubility and Lewis acidity. wikipedia.org

In the synthesis of cyclic carbonates, the nature of the ligands on the iron catalyst plays a crucial role. The reaction conditions, such as temperature and CO₂ pressure, along with the amount of nucleophilic co-catalyst, are also critical factors in determining the efficiency of the catalytic process and the selectivity towards either cyclic or polycarbonate products. researchgate.net

A polymeric form of basic iron(III) acetate has been identified where the trinuclear units are linked by additional bridging acetate anions, forming zigzag chains. nih.gov In this structure, a noteworthy feature is the coordination of an acetic acid molecule to one of the iron centers, a previously unreported phenomenon. nih.gov This observation highlights the structural versatility of basic ferric acetate and its potential for forming more complex catalytic architectures.

Comparison with Other Earth-Abundant Metal Catalysts

Iron is an attractive choice for catalysis due to its high abundance and low toxicity. When compared to other earth-abundant metals for the synthesis of cyclic carbonates and the polymerization of lactide, iron-based catalysts exhibit competitive performance.

In the context of cyclic carbonate synthesis from epoxides and CO₂, catalysts based on zinc and aluminum are also widely studied. Ammonium zincates have been shown to outperform ammonium ferrates, enabling the reaction under milder conditions, including room temperature and atmospheric CO₂ pressure. unimi.it For instance, a [TBA]₂[ZnBr₄] complex achieved a 52% conversion of styrene oxide in just 15 minutes at 100°C and 8 bar CO₂, demonstrating a high turnover frequency. unimi.it

For the ring-opening polymerization of lactide, zinc-based catalysts are also prominent. Zinc complexes with natural amino acid-based ligands have been shown to be very effective for the ROP of lactides at ambient temperature, yielding polymers with controlled molecular weights and narrow distributions. researchgate.net While iron catalysts have sometimes been reported to be slower than their zinc counterparts, specific ligand designs can enhance the activity of iron catalysts significantly. rsc.org For example, certain N-heterocyclic carbene iron complexes have demonstrated polymerization rates more than an order of magnitude higher than the industrially used tin catalyst. rsc.org

Photocatalytic Applications and Environmental Remediation Research

Iron-based materials, including basic ferric acetate and iron oxides derived from it, are gaining traction in the field of environmental remediation due to their photocatalytic properties. These materials can be activated by light to generate reactive oxygen species (ROS) that can degrade a wide range of organic pollutants in water.

Iron oxide nanoparticles, which can be synthesized from precursors like basic ferric acetate, are particularly interesting due to their high surface area and magnetic properties, which allow for easy separation after treatment. researchgate.net The photocatalytic degradation process involves the generation of electron-hole pairs upon light irradiation. These charge carriers can then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the oxidation and mineralization of organic pollutants into less harmful substances like CO₂ and H₂O. researchgate.net

The efficiency of photocatalytic degradation depends on several factors, including the pH of the solution, the concentration of the catalyst and the pollutant, and the intensity of the light source. mdpi.com Studies have shown that iron oxide nanoparticles are effective in degrading various synthetic dyes under different illumination conditions. nih.gov For instance, iron(III) oxide nanoparticles synthesized using a green method have demonstrated significant degradation of dyes like Phenol Red and Crystal Violet under sunlight and fluorescent light. nih.gov

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

| Iron Oxide Nanoparticles | Congo Red | UV | >55 | 30 | nih.gov |

| Iron Oxide Nanoparticles | Phenol Red | Sunlight | 83 | - | nih.gov |

| Iron Oxide Nanoparticles | Crystal Violet | Fluorescent Light | 95 | - | nih.gov |

| Hematite (B75146) Nanoparticles | Rose Bengal | Visible Light | 95.33 | - | nih.gov |

| Magnetite Nanoparticles | Brilliant Green | Visible Light | 80.4 | 180 | mdpi.com |

| Magnetite Nanoparticles | Rhodamine B | Visible Light | 61.5 | 180 | mdpi.com |

Furthermore, ferric salts like ferric chloride, a related iron compound, have been shown to be effective in removing heavy metals from wastewater through coagulation and flocculation. nih.govpatoczka.net This process involves the formation of ferric hydroxide (B78521) flocs that adsorb and entrap heavy metal ions, which can then be removed by sedimentation or filtration. patoczka.net This highlights the broader potential of iron compounds in comprehensive water treatment strategies.

Degradation of Pollutants via Photocatalysis

The photocatalytic properties of materials derived from basic ferric acetate are leveraged for the degradation of environmental pollutants. Ferrites and iron oxides, synthesized from precursors like basic ferric acetate, can act as photocatalysts. evitachem.com Under visible light, these materials can generate reactive oxygen species (ROS), which are highly effective in breaking down persistent organic contaminants in water. evitachem.com

The underlying mechanism involves the excitation of the iron-containing material by light, leading to the formation of electron-hole pairs. These charge carriers react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH). Research has shown that the presence of ferric (Fe³⁺) ions, which can be sourced from basic ferric acetate, enhances the heterogeneous photocatalytic degradation of pollutants such as 4-chlorophenol (4-CP) and 2,4-dichlorophenol (2,4-DCP). nih.gov The Fe³⁺ ions can also participate in photo-Fenton-like processes, where the photoreduction of Fe³⁺ to Fe²⁺ initiates a cycle that continually produces hydroxyl radicals, thereby accelerating pollutant degradation. bg.ac.rs

| Pollutant | Iron Source/Catalyst | Key Findings | Reference |

|---|---|---|---|

| Chlorophenols | Fe³⁺ ions | Enhanced heterogeneous solar photocatalytic degradation. Fe³⁺ rapidly converts to Fe²⁺ upon irradiation, driving the catalytic cycle. | nih.gov |

| Tetracycline | Ferric iron (Fe³⁺) | Iron catalyzes the photo-degradation through UV-induced photolysis of Fe³⁺ complexes, generating hydroxyl radicals. | bg.ac.rs |

| Acetamiprid (Pesticide) | GO-Fe₃O₄ / GO-CoFe₂O₄ | Graphene oxide-doped metal ferrites showed high degradation efficiency (~97%) under UV radiation via a photo-Fenton-like process. | mdpi.com |

| Bisphenol A (BPA) | Iron oxides (hematite, magnetite) | Iron leaching from oxides, facilitated by carboxylic acids, is an important step that favors the photodegradation of BPA. | researchgate.net |

Role in the "Ferrite Process" for Wastewater Treatment

The "ferrite process" is a chemical precipitation technique used for the removal of heavy metals from industrial wastewater. evitachem.comresearchgate.net This process involves the formation of stable, magnetic iron oxide particles (ferrites) that co-precipitate with and encapsulate heavy metal ions, effectively removing them from the solution. evitachem.comdokumen.pub

Basic ferric acetate can serve as a precursor or a source of iron ions for this process. The treatment involves adjusting the pH of the wastewater and adding ferrous (Fe²⁺) and ferric (Fe³⁺) ions. The resulting precipitate, a ferrite with a spinel structure, is magnetic, which facilitates its separation from the treated water using a magnetic field. nih.gov This method is effective for removing a wide range of heavy metals, including copper, nickel, zinc, cadmium, and lead. researchgate.netdokumen.pub The resulting sludge is chemically stable, which minimizes the risk of the contained heavy metals leaching back into the environment.

Potential in Solar Fuel Production Research

Basic ferric acetate is relevant to the research and development of solar fuels, primarily through its use as a precursor for iron-based photocatalysts. Ferrites derived from this compound have been investigated for their potential in photoelectrochemical water splitting. evitachem.com This process uses solar energy to split water into hydrogen and oxygen, with hydrogen serving as a clean and renewable fuel.

The efficiency of photocatalytic water splitting depends on the ability of the catalyst to absorb sunlight and facilitate the separation of photogenerated electrons and holes. Iron oxides, such as hematite (α-Fe₂O₃), are promising materials for this application due to their abundance, stability, and suitable band gap for absorbing visible light. Research in this area focuses on optimizing the properties of these materials, often synthesized from precursors like basic ferric acetate, to improve their efficiency in converting solar energy into chemical energy in the form of hydrogen.

Precursor Chemistry for Advanced Materials